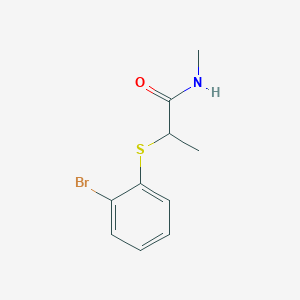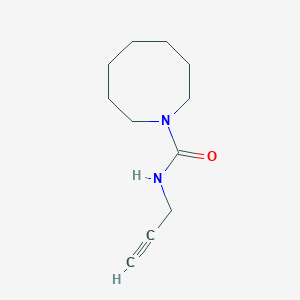
N-prop-2-ynylazocane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-prop-2-ynylazocane-1-carboxamide (PAC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a member of the azocane family, which is known for its unique chemical properties and diverse applications.
Wirkmechanismus
The mechanism of action of N-prop-2-ynylazocane-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, this compound can alter gene expression patterns and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in cells. In addition to inhibiting HDAC activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to increase the acetylation of histone proteins and alter gene expression patterns in cells. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-prop-2-ynylazocane-1-carboxamide in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of novel materials and polymers. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies, which makes it a promising candidate for drug discovery applications. One limitation of using this compound in lab experiments is its relatively low yield and purity, which can make it challenging to work with in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-prop-2-ynylazocane-1-carboxamide. One area of interest is the development of this compound-based materials and polymers for use in various applications, such as drug delivery and tissue engineering. Another area of interest is the further characterization of this compound's mechanism of action and its potential as an anti-cancer agent. Additionally, the development of more efficient synthesis methods for this compound could enable its wider use in various scientific research applications.
Synthesemethoden
The synthesis of N-prop-2-ynylazocane-1-carboxamide involves a multi-step process that starts with the reaction of 1,4-dibromobutane with sodium azide to form 1,4-diazidobutane. The diazide is then reduced using lithium aluminum hydride to form the corresponding diamine. The diamine is further reacted with propargyl bromide to form this compound. The overall yield of this process is around 30%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-prop-2-ynylazocane-1-carboxamide has been used in various scientific research applications, including drug discovery, chemical biology, and material science. In drug discovery, this compound has been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been used as a chemical probe to study protein function in cells. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
N-prop-2-ynylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-8-12-11(14)13-9-6-4-3-5-7-10-13/h1H,3-10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOIGACMSFIISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

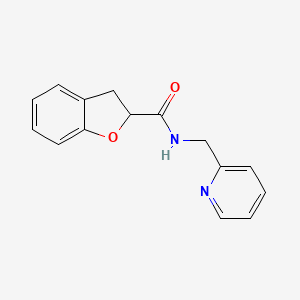



![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)
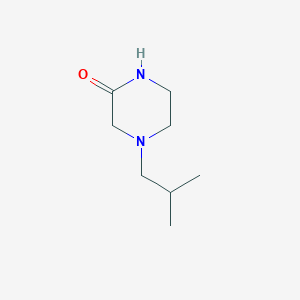
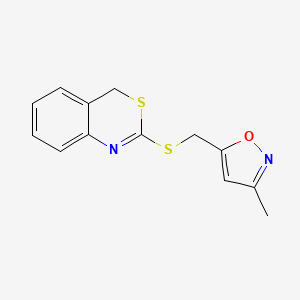
![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![N-cyclopentyl-2-methoxy-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7516530.png)
![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
